molecular formula C11H10N2O B14132758 2-(4-Methoxyphenyl)succinonitrile

2-(4-Methoxyphenyl)succinonitrile

Cat. No.: B14132758
M. Wt: 186.21 g/mol
InChI Key: XPTLSCGZXDNFKH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)succinonitrile is an organic compound with the molecular formula C11H10N2O. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a succinonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)succinonitrile typically involves the reaction of 4-methoxybenzyl cyanide with a suitable nitrile source under controlled conditions. One common method is the use of a base-catalyzed reaction where 4-methoxybenzyl cyanide is treated with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)succinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)succinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)succinonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The methoxy group and nitrile moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)succinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The para-substitution of the methoxy group enhances its stability and reactivity compared to its ortho-substituted counterpart .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)butanedinitrile

InChI

InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)10(8-13)6-7-12/h2-5,10H,6H2,1H3

InChI Key

XPTLSCGZXDNFKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC#N)C#N

Origin of Product

United States

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